molecular formula C21H18N4O3S2 B2554717 N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 841219-05-4

N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2554717
CAS No.: 841219-05-4
M. Wt: 438.52
InChI Key: FAFJUPJPFOGOJD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, a pyridazine ring, and a dimethoxyphenyl group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Ring: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate base to form the benzothiazole ring.

    Formation of the Pyridazine Ring: Synthesizing the pyridazine ring by reacting hydrazine with a suitable diketone.

    Coupling Reactions: Coupling the benzothiazole and pyridazine intermediates using a sulfanyl linkage.

    Final Acetamide Formation: Introducing the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the double bonds in the pyridazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or reduced aromatic rings.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal uses, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other benzothiazole or pyridazine derivatives.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or benzothiazole-2-thiol.

    Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid or 6-(3,4-dimethoxyphenyl)pyridazine.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-27-16-9-7-13(11-17(16)28-2)14-8-10-20(25-24-14)29-12-19(26)23-21-22-15-5-3-4-6-18(15)30-21/h3-11H,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFJUPJPFOGOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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